

Comparative Analysis of PF-06260933 Cross-Reactivity with MINK1 and TNIK

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Compound of Interest		
Compound Name:	PF-06260933	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of **PF-06260933** against its primary target, Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and its cross-reactivity with two closely related kinases, Misshapen-like kinase 1 (MINK1) and TRAF2-and NCK-interacting kinase (TNIK). The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.

Kinase Inhibition Profile of PF-06260933

PF-06260933 is a potent inhibitor of MAP4K4 with an IC50 of 3.7 nM.[1] While it is selective for MAP4K4 over a panel of 41 other kinases when tested at a 1 μ M concentration, it also demonstrates significant inhibitory activity against MINK1 and TNIK.[1] The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below.

Kinase	IC50 (nM)
MAP4K4	3.7[1]
MINK1	8[1]
TNIK	15[1]



Experimental Protocols

The inhibitory activities of **PF-06260933** against MAP4K4, MINK1, and TNIK were determined using a biochemical kinase assay. While the specific details from the original discovery publication are not publicly available, a representative protocol for such a determination using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for kinase inhibitor profiling, is described below.

Representative TR-FRET Kinase Assay Protocol:

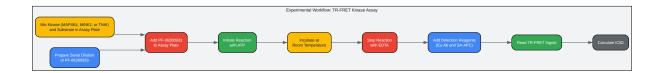
This protocol is a generalized representation of how the IC50 values for **PF-06260933** against MAP4K4, MINK1, and TNIK could be determined.

- 1. Reagents and Materials:
- Kinases: Recombinant full-length MAP4K4, MINK1, and TNIK.
- Substrate: A suitable peptide or protein substrate for the kinases, often biotinylated for detection.
- Antibody: A Europium-labeled anti-phospho-substrate antibody.
- Detection: Streptavidin-allophycocyanin (SA-APC) or a similar TR-FRET acceptor.
- Assay Buffer: Typically contains HEPES, MgCl2, Brij-35, and DTT.
- ATP: Adenosine triphosphate.
- Test Compound: PF-06260933 serially diluted in DMSO.
- Plates: Low-volume 384-well assay plates.
- 2. Assay Procedure:
- A serial dilution of PF-06260933 is prepared in DMSO and then further diluted in the assay buffer.



- The kinase and substrate are mixed in the assay buffer and dispensed into the wells of the 384-well plate.
- The diluted **PF-06260933** is added to the wells containing the kinase and substrate.
- The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for each respective kinase.
- The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
- The reaction is stopped by the addition of a termination buffer containing EDTA.
- The detection reagents (Europium-labeled antibody and SA-APC) are added to the wells.
- The plate is incubated to allow for antibody binding to the phosphorylated substrate.
- The TR-FRET signal is read on a plate reader capable of measuring time-resolved fluorescence. The excitation is typically at 340 nm, and emissions are read at 615 nm (Europium) and 665 nm (APC).
- 3. Data Analysis:
- The ratio of the emission at 665 nm to that at 615 nm is calculated.
- The percent inhibition is calculated for each concentration of PF-06260933 relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic curve.





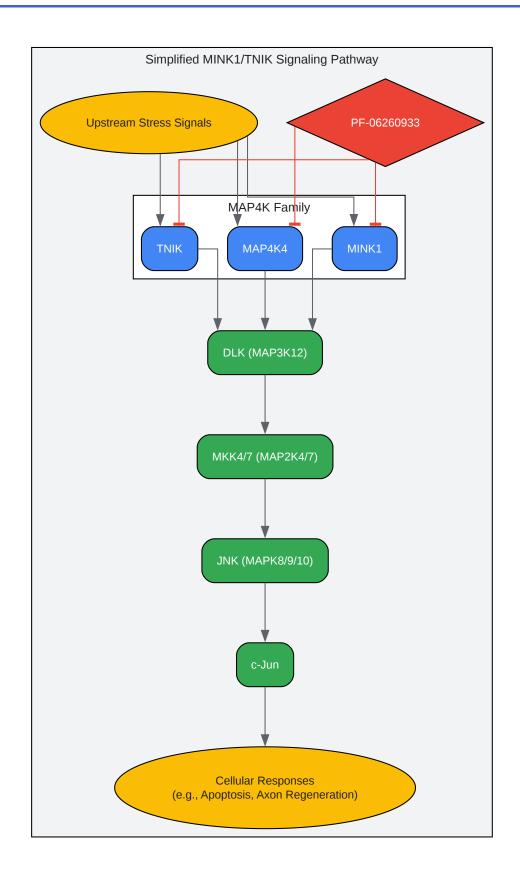
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Caption: A representative workflow for determining kinase inhibition using a TR-FRET assay.

Signaling Pathways of MINK1 and TNIK

MINK1 and TNIK, along with MAP4K4, are members of the Ste20 family of kinases and are known to function upstream of the c-Jun N-terminal kinase (JNK) signaling pathway. These kinases can act redundantly to regulate the activation of Dual Leucine Zipper Kinase (DLK), which in turn activates the JNK cascade. This pathway is implicated in various cellular processes, including neuronal development, axon regeneration, and stress responses.





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Caption: Simplified signaling cascade showing the role of MINK1 and TNIK upstream of JNK.



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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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